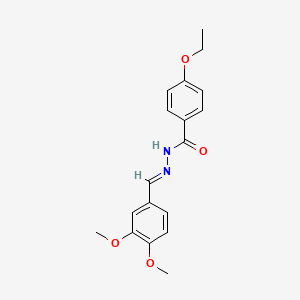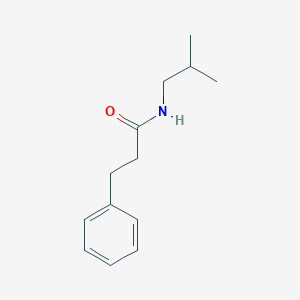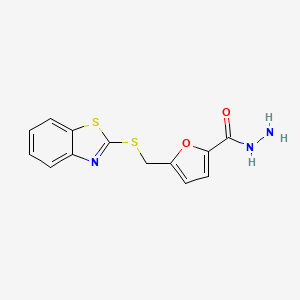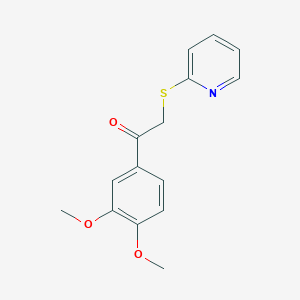![molecular formula C16H20N4O B5576733 N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide](/img/structure/B5576733.png)
N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.16371127 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Activities
Research has shown that dihydropyridine derivatives, which are structurally related to N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide, exhibit antimicrobial activities. The synthesis of 4-Aryl2,6-diisopropyl-3,5-bis[N-phenyl-aminocarbonyl]-1,4-dihydropyridines was investigated for their antimicrobial potential, highlighting the relevance of these compounds in developing new antimicrobial agents (D. Joshi, 2015).
Anti-inflammatory and Analgesic Effects
Further studies have focused on the anti-inflammatory and analgesic properties of pyrimidine derivatives, which share a core structural motif with this compound. Compounds synthesized from 3-Aminobenzonitrile and 2-amino-4-phenyl thiazole showed significant anti-inflammatory and analgesic activities in preclinical models, suggesting potential therapeutic applications in managing pain and inflammation (S. Sondhi et al., 2005).
Anticholinergic Activity
The anticholinergic activity of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide stereoisomers was investigated, revealing significant differences in potency among the isomers. This study provided insights into the structure-activity relationships of these compounds, contributing to the development of drugs for treating overactive detrusor syndrome (H. Oyasu et al., 1994).
Pesticide Chemistry
In agricultural research, the interaction between certain herbicides structurally related to this compound led to the formation of unexpected hybrid residues in soil. This finding underscores the complexity of chemical interactions in the environment and the potential for novel compound formation with unique properties (R. Bartha, 1969).
Neuroprotective Properties
Research into Parkinsonism-inducing neurotoxins revealed that derivatives of N-methyl-4-phenylpyridine, structurally related to this compound, have selective toxicity towards dopamine neurons due to their uptake mechanisms. These findings have implications for understanding the pathogenesis of neurodegenerative diseases and developing potential therapeutic interventions (J. Javitch et al., 1985).
作用機序
将来の方向性
The future directions in the research and development of pyridazine derivatives would likely involve the design and synthesis of new compounds with improved pharmacological activity and reduced side effects. This could involve modifications to the pyridazine ring or the addition of new functional groups .
特性
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-4-5-16(21)18-14-9-7-13(8-10-14)17-15-11-6-12(2)19-20-15/h6-11H,3-5H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQATAPEXCXQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5576664.png)

![1-{[(3S*,4R*)-3-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5576696.png)
![4-(4-morpholinyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzamide](/img/structure/B5576701.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5576709.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B5576725.png)

![4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5576739.png)
![N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5576744.png)

![4-{[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5576749.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5576754.png)
